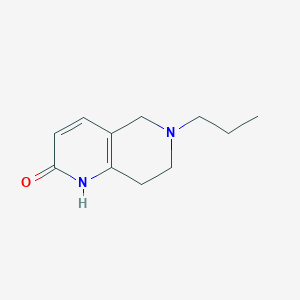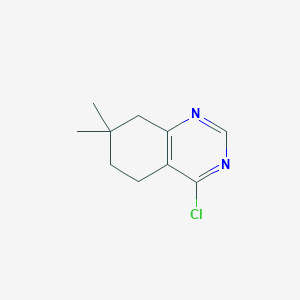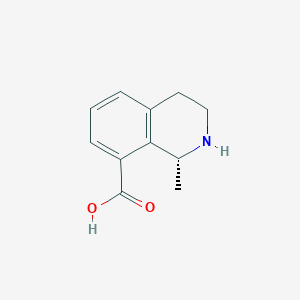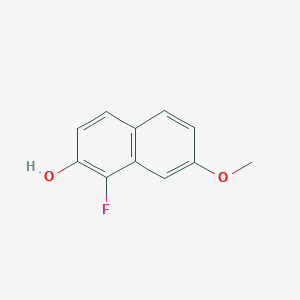
N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hypochlorous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloroimino)-6-fluorochroman is a chemical compound belonging to the class of chromans, which are oxygen-containing heterocycles. This compound is characterized by the presence of a chloroimino group at the 4-position and a fluorine atom at the 6-position on the chroman ring. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloroimino)-6-fluorochroman typically involves the introduction of the chloroimino and fluorine groups onto the chroman ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-6-fluorochroman, is reacted with an amine to introduce the imino group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of 4-(Chloroimino)-6-fluorochroman may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloroimino)-6-fluorochroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-6-fluorochroman, while reduction may produce 4-amino-6-fluorochroman .
Aplicaciones Científicas De Investigación
4-(Chloroimino)-6-fluorochroman has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloroimino)-6-fluorochroman involves its interaction with specific molecular targets. The chloroimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions .
Comparación Con Compuestos Similares
- 4-(Chloroimino)-6-chlorochroman
- 4-(Chloroimino)-6-bromochroman
- 4-(Chloroimino)-6-iodochroman
Comparison: Compared to its analogs, 4-(Chloroimino)-6-fluorochroman is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
90477-45-5 |
|---|---|
Fórmula molecular |
C9H7ClFNO |
Peso molecular |
199.61 g/mol |
Nombre IUPAC |
N-chloro-6-fluoro-2,3-dihydrochromen-4-imine |
InChI |
InChI=1S/C9H7ClFNO/c10-12-8-3-4-13-9-2-1-6(11)5-7(8)9/h1-2,5H,3-4H2 |
Clave InChI |
JOYYZHWCUDYZKJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1=NCl)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B11903176.png)

![6-Ethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B11903184.png)



![3-Methyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11903209.png)

![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-](/img/structure/B11903217.png)

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)
![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)
